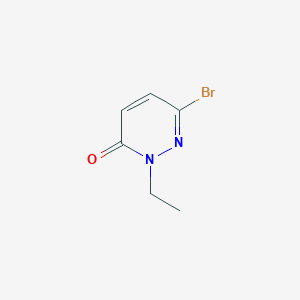

Ethyl 3,4-diamino-5-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3,4-diamino-5-methylbenzoate, also known as Ethyl Maltol, is a chemical compound that is widely used in the food and fragrance industry as a flavor enhancer and sweetener. However, recent studies have shown that Ethyl Maltol also has potential applications in scientific research, particularly in the field of medicine.

科学的研究の応用

Co-Crystal Salt Formation

A study by Ashfaq et al. (2020) reported on the production of a novel co-crystal salt involving 4-methylbenzoic acid in methanol. This research highlights the potential use of Ethyl 3,4-diamino-5-methylbenzoate in forming stable co-crystal salts with unique properties, including strong intracomplex hydrogen bonding and cycle stacking interactions.

Pharmaceutical Chemistry

This compound has been studied in the context of pharmaceutical chemistry. For example, Chapman et al. (1971) explored its conversion to other derivatives for preliminary pharmacological studies.

Ring Transformation Studies

The transformation of ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates into 1-amino-2,4-imidazolidinedione derivatives has been investigated, as seen in the study by Milcent et al. (1991). This kind of research provides insights into the chemical behavior and potential applications of this compound in synthesizing imidazolidinedione derivatives.

Synthesis of Schiff-base Ligands

Research by Cui Qing-xia (2006) involved the synthesis of Schiff base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid and diamines, including ethylenediamine. This type of research underscores the versatility of this compound in forming complex organic compounds.

Fluorogenic Reagent for Aromatic Aldehydes

This compound has been shown to be a highly sensitive reagent for aromatic aldehydes. A study by Chao et al. (1988) demonstrated its selective reaction with aromatic aldehydes, highlighting its potential use in analytical chemistry.

Heterocyclization Reactions

The compound's potential in heterocyclization reactions was explored by Khodairy and El-Saghier (2011). They treated Ethyl 3,4-diamino-5-cyanothiophene-2-carboxylate with various reagents, showcasing its reactivity and potential in creating diverse chemical structures.

Synthesis Technology Studies

The optimization of synthesis processes involving this compound has been a focus of studies like those by Zhou Shi-yan (2014) and H. Kun-lin (2013). These studies contribute to understanding the synthesis methods and enhancing yields for industrial applications.

特性

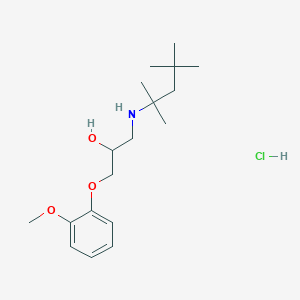

IUPAC Name |

ethyl 3,4-diamino-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNMJQQUCULFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)

![2-amino-1-isobutyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2909236.png)

![5,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide](/img/structure/B2909242.png)

![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)

![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)

![2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2909252.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)